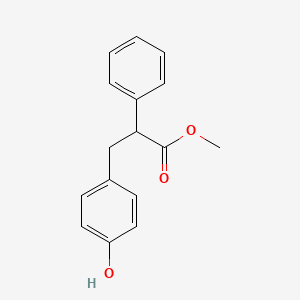

Methyl 3-(4-hydroxyphenyl)-2-phenylpropanoate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

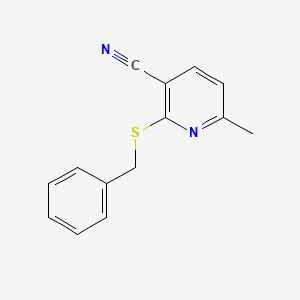

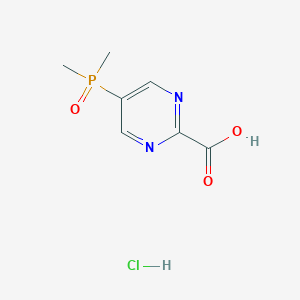

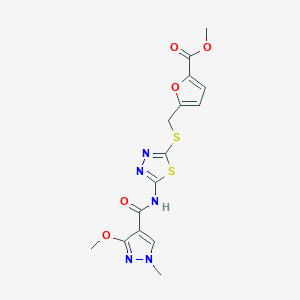

Methyl 3-(4-hydroxyphenyl)-2-phenylpropanoate is a chemical compound known for its diverse applications in various fields, including chemistry, biology, and medicine. This compound is characterized by its unique structure, which includes a methyl ester group, a hydroxyphenyl group, and a phenylpropanoate moiety. It is often used as a synthetic intermediate in the preparation of various pharmaceuticals and other bioactive compounds.

Mechanism of Action

Target of Action

Methyl 3-(4-hydroxyphenyl)-2-phenylpropanoate is a root exudate that functions as a nitrification inhibitor . Its primary target is the Macrophage migration inhibitory factor . This factor plays a crucial role in immune responses and inflammation, and it is involved in cell cycle regulation and apoptosis .

Mode of Action

The compound interacts with its targets by inhibiting the function of the Macrophage migration inhibitory factor . This interaction results in changes in the immune response and inflammation processes .

Biochemical Pathways

This compound affects the auxin biosynthesis pathway . It induces an increase in auxin levels by up-regulating auxin biosynthesis, altering the expression of auxin carriers, and promoting the degradation of the auxin/indole-3-acetic acid family of transcriptional repressors . This results in changes in plant growth and development .

Pharmacokinetics

It is known that the compound is a small molecule .

Result of Action

The action of this compound results in the modulation of the root system architecture (RSA) by inhibiting primary root elongation and promoting lateral root formation . It also significantly induces the accumulation of glucosinolates in roots , suggesting the diverse functions of this compound in modulating plant growth, development, and stress tolerance .

Action Environment

The action of this compound can be influenced by environmental factors. For instance, the compound’s inhibitory effect on nitrification was found to be highest at 1000 mg kg -1, moderate at 500 mg kg -1, and the smallest at 100 mg kg -1 . This suggests that the compound’s action, efficacy, and stability can be influenced by its concentration in the environment .

Biochemical Analysis

Biochemical Properties

Methyl 3-(4-hydroxyphenyl)-2-phenylpropanoate has been found to interact with ammonia-oxidizing bacteria and archaea . It inhibits the gross nitrification rate and affects the abundance and community composition of these microorganisms .

Cellular Effects

In terms of cellular effects, this compound has been found to inhibit primary root elongation and promote lateral root formation . It also modulates the growth and metabolism of leaves and roots in distinct pathways .

Molecular Mechanism

This compound exerts its effects at the molecular level by interfering with auxin signaling via the nitric oxide/reactive oxygen species (NO/ROS) pathway . It induces an increase in auxin levels by up-regulating auxin biosynthesis, altering the expression of auxin carriers, and promoting the degradation of the auxin/indole-3-acetic acid family of transcriptional repressors .

Metabolic Pathways

This compound is involved in the nitrification process, a key part of the nitrogen cycle . It interacts with ammonia-oxidizing bacteria and archaea, affecting the gross nitrification rate .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 3-(4-hydroxyphenyl)-2-phenylpropanoate typically involves the esterification of 3-(4-hydroxyphenyl)-2-phenylpropanoic acid with methanol in the presence of an acid catalyst. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester. The reaction can be represented as follows:

3-(4-hydroxyphenyl)-2-phenylpropanoic acid+methanolacid catalystMethyl 3-(4-hydroxyphenyl)-2-phenylpropanoate+water

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of solid acid catalysts, such as ion-exchange resins, can also be employed to facilitate the esterification reaction. Additionally, solvent-free conditions or the use of green solvents may be explored to minimize environmental impact.

Chemical Reactions Analysis

Types of Reactions

Methyl 3-(4-hydroxyphenyl)-2-phenylpropanoate undergoes various chemical reactions, including:

Oxidation: The hydroxy group can be oxidized to form a ketone or aldehyde.

Reduction: The ester group can be reduced to form the corresponding alcohol.

Substitution: The hydroxy group can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.

Substitution: Nucleophiles such as alkoxides or amines can be used for substitution reactions.

Major Products

Oxidation: Formation of 3-(4-oxophenyl)-2-phenylpropanoate.

Reduction: Formation of 3-(4-hydroxyphenyl)-2-phenylpropanol.

Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Methyl 3-(4-hydroxyphenyl)-2-phenylpropanoate has several scientific research applications:

Chemistry: Used as a synthetic intermediate in the preparation of complex organic molecules.

Biology: Investigated for its potential role in modulating plant growth and secondary metabolite accumulation.

Industry: Utilized in the enzymatic coupling of saccharides to proteins.

Comparison with Similar Compounds

Methyl 3-(4-hydroxyphenyl)-2-phenylpropanoate can be compared with similar compounds such as:

Methyl 3-(4-hydroxyphenyl)propionate: Shares a similar structure but lacks the phenyl group on the propanoate moiety.

Methyl 4-hydroxybenzoate: Contains a hydroxyphenyl group but differs in the ester linkage and overall structure.

The uniqueness of this compound lies in its specific structural features, which confer distinct chemical reactivity and biological activity.

Properties

IUPAC Name |

methyl 3-(4-hydroxyphenyl)-2-phenylpropanoate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H16O3/c1-19-16(18)15(13-5-3-2-4-6-13)11-12-7-9-14(17)10-8-12/h2-10,15,17H,11H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DLLJYRFYTBGGEX-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C(CC1=CC=C(C=C1)O)C2=CC=CC=C2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H16O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

256.30 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-(4-ethylphenyl)-5-(2-(4-(2-fluorophenyl)piperazin-1-yl)-2-oxoethyl)pyrazolo[1,5-d][1,2,4]triazin-4(5H)-one](/img/structure/B2517837.png)

![Methyl 2-(3-(4-chlorophenyl)benzo[c]isoxazole-5-carboxamido)-4,5-dimethoxybenzoate](/img/structure/B2517838.png)

![1-{3-[(2-Chloro-6-fluorobenzyl)oxy]phenyl}-1-ethanone](/img/structure/B2517848.png)

![N-[(2H-1,3-benzodioxol-5-yl)methyl]-5-[2,4-dioxo-1-({[3-(trifluoromethyl)phenyl]carbamoyl}methyl)-1,2,3,4-tetrahydroquinazolin-3-yl]pentanamide](/img/structure/B2517850.png)

![N-(4,5-dimethylbenzo[d]thiazol-2-yl)-N-(pyridin-3-ylmethyl)acetamide](/img/structure/B2517851.png)

![1-[2-(5-{[(4-chlorophenyl)methyl]sulfanyl}-8,9-dimethoxy-[1,2,4]triazolo[1,5-c]quinazolin-2-yl)ethyl]-3,5-dimethyl-1H-pyrazole](/img/structure/B2517855.png)